molecular formula C13H15N3O B7499634 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide

Numéro de catalogue B7499634
Poids moléculaire: 229.28 g/mol
Clé InChI: UIVCEJBEGZJNLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide, also known as Ro 15-1788, is a benzodiazepine receptor antagonist. It is a synthetic compound that was first developed in the 1980s by Hoffmann-La Roche. Ro 15-1788 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 acts as a competitive antagonist at the benzodiazepine receptor site, blocking the binding of benzodiazepines such as diazepam and flunitrazepam. This results in a decrease in the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase anxiety-like behavior and decrease the sedative effects of benzodiazepines. It has also been shown to reduce the risk of seizures induced by benzodiazepines.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of using 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in lab experiments is its specificity for the benzodiazepine receptor site. This allows researchers to selectively study the function of this receptor without interference from other neurotransmitter systems. However, one limitation of using 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.

Orientations Futures

There are several potential future directions for research involving 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788. One area of interest is the development of new benzodiazepine receptor antagonists with improved selectivity and longer half-lives. Another potential direction is the use of 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in combination with other compounds to study the interactions between different neurotransmitter systems in the brain. Finally, there is potential for the use of 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in the development of new treatments for anxiety disorders and other psychiatric conditions.

Méthodes De Synthèse

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 4-chloro-N,N-dimethylbenzamide with imidazole in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride.

Applications De Recherche Scientifique

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 has been used in a wide range of scientific research applications, particularly in the field of neuroscience. It is commonly used as a tool to study the function of benzodiazepine receptors, which are involved in the regulation of anxiety, sleep, and other physiological processes.

Propriétés

IUPAC Name

4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15(2)13(17)12-5-3-11(4-6-12)9-16-8-7-14-10-16/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVCEJBEGZJNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.